

Lobucavir Demonstrates Potent Activity Against Ganciclovir-Resistant Cytomegalovirus, Bypassing Common Resistance Mechanisms

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Compound of Interest

Compound Name:	<i>Lobucavir</i>
Cat. No.:	<i>B1674996</i>

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[City, State] – December 14, 2025 – In a significant development for antiviral research, studies have demonstrated that **Lobucavir**, a nucleoside analog, maintains its potent antiviral activity against strains of human cytomegalovirus (HCMV) that have developed resistance to the commonly prescribed antiviral drug, ganciclovir. This lack of cross-resistance is attributed to **Lobucavir**'s unique activation pathway, which does not rely on the viral UL97 protein kinase, the primary site of mutations leading to ganciclovir resistance.

Researchers and drug development professionals will find this guide a comprehensive resource on the cross-resistance profile of **Lobucavir** compared to other nucleoside analogs. The data presented underscores **Lobucavir**'s potential as a valuable therapeutic option for managing drug-resistant HCMV and herpes simplex virus (HSV) infections.

Comparative Antiviral Activity of Lobucavir

Quantitative analysis of **Lobucavir**'s efficacy against various drug-resistant viral strains reveals its significant advantage. The following tables summarize the 50% effective concentration (EC50) values of **Lobucavir** and other nucleoside analogs against wild-type and resistant HCMV and HSV strains.

Table 1: Comparative Activity against Ganciclovir-Resistant HCMV Strains

Virus Strain	Genotype	Lobucavir EC50 (μ M)	Ganciclovir EC50 (μ M)
AD169 (Wild-Type)	UL97 Wild-Type	4.6 \pm 0.9	4.8 \pm 1.2
GCVR (Clinical Isolate)	UL97 Mutant (M460V)	5.2 \pm 1.1	>100
GCVR (Clinical Isolate)	UL97 Mutant (L595S)	4.9 \pm 1.0	>100

Data sourced from studies employing plaque reduction assays.

Table 2: Cross-Resistance Profile against Acyclovir-Resistant HSV-1 Strains

Virus Strain	Genotype	Lobucavir IC50 (μ M)	Acyclovir IC50 (μ M)	Penciclovir IC50 (μ M)
KOS (Wild-Type)	TK Wild-Type	0.2	0.5	0.3
ACVR (Lab Strain)	TK-deficient	8.5	>50	>50
ACVR (Clinical Isolate)	TK-altered	1.2	25	15

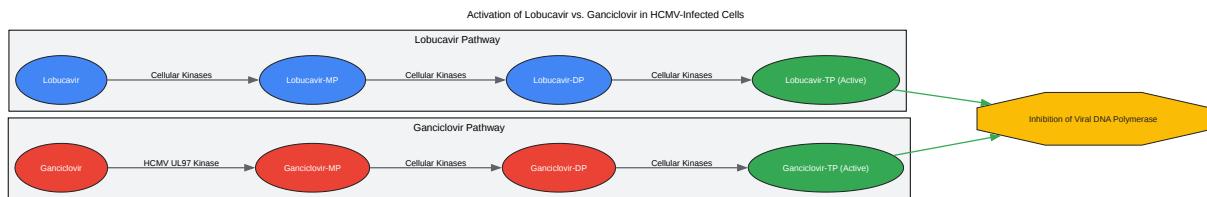
IC50 values were determined by plaque reduction assays.

Mechanism of Action and Resistance

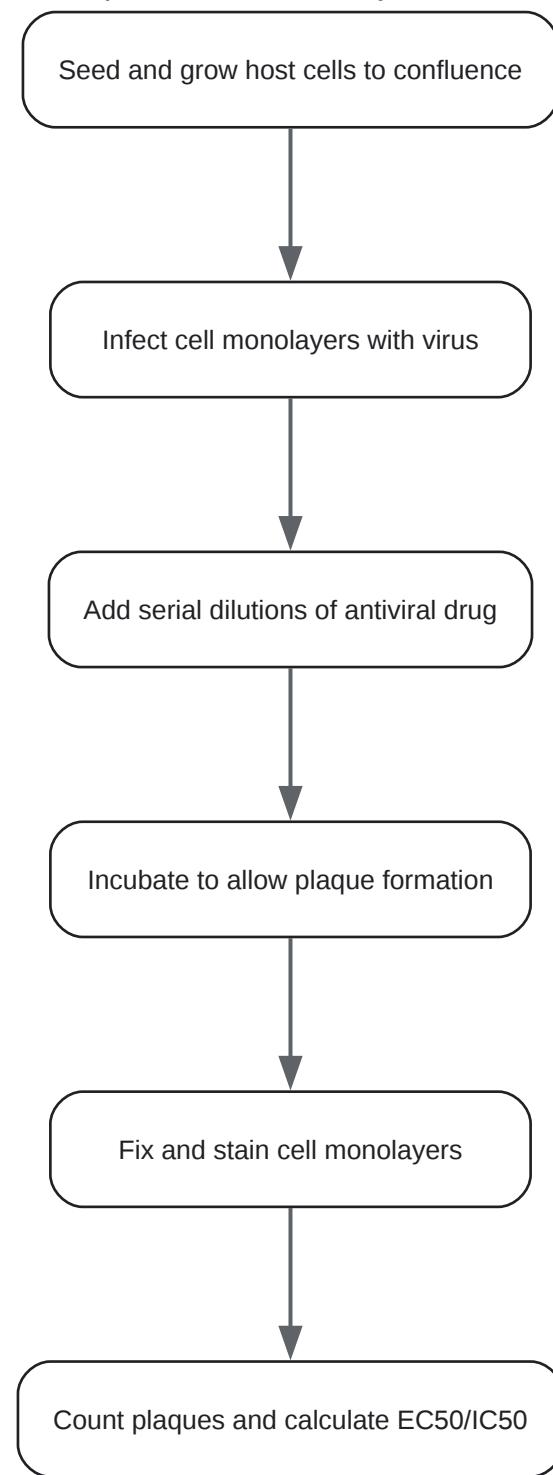
The primary mechanism of resistance to nucleoside analogs like ganciclovir and acyclovir involves mutations in viral enzymes responsible for their activation. For HCMV, mutations in the UL97 protein kinase prevent the efficient phosphorylation of ganciclovir to its active form. Similarly, in HSV, mutations in the thymidine kinase (TK) gene lead to acyclovir resistance.

Lobucavir circumvents this resistance mechanism. Studies have shown that **Lobucavir** is phosphorylated to its active triphosphate form by cellular kinases, independent of the viral UL97 or TK enzymes.^[1] This allows **Lobucavir** to effectively inhibit viral DNA polymerase even in strains that are resistant to other nucleoside analogs.

Below is a diagram illustrating the activation pathways of **Lobucavir** and Ganciclovir in HCMV-infected cells.



Plaque Reduction Assay Workflow

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References

- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
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